molecular formula C8H6N2OS B2883401 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- CAS No. 1672-27-1

2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-

Cat. No.: B2883401
CAS No.: 1672-27-1
M. Wt: 178.21
InChI Key: FOGWCNKKQBVUBW-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Heterocyclic Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a pivotal scaffold in the realm of heterocyclic chemistry. nih.govbohrium.comrsc.org The versatile nature of the quinoxaline ring system allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse physicochemical properties and biological activities. nih.gov This structural versatility has made quinoxalines a subject of extensive research, particularly in medicinal chemistry, where they are recognized as "privileged structures" due to their ability to interact with a variety of biological targets. researchgate.net

The presence of two nitrogen atoms in the pyrazine ring imparts unique electronic characteristics to the quinoxaline scaffold, influencing its reactivity and intermolecular interactions. This has led to the development of numerous synthetic methodologies for the preparation and functionalization of quinoxaline derivatives. organic-chemistry.orgresearchgate.net

Evolution of Research on Quinoxalinone Derivatives

The study of quinoxalinone derivatives, a subset of quinoxalines characterized by a carbonyl group in the pyrazine ring, has a rich history. Early research focused on the fundamental synthesis and characterization of these compounds. Over the years, the focus has shifted towards exploring their potential applications, driven by the discovery of their diverse pharmacological properties. nih.gov

The development of advanced analytical techniques has enabled a deeper understanding of the structure-activity relationships of quinoxalinone derivatives. This has facilitated the rational design of new compounds with enhanced potency and selectivity for specific biological targets. nih.gov The continuous evolution of synthetic methods has also played a crucial role, providing access to a wider array of structurally diverse quinoxalinone analogs. organic-chemistry.orgresearchgate.net

Specific Academic Relevance of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- and its Analogs

The introduction of a thione group at the 3-position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold to yield 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- imparts distinct chemical properties and reactivity compared to its oxygenated counterpart. The presence of the sulfur atom, with its different size, electronegativity, and ability to participate in various bonding interactions, opens up new avenues for chemical exploration and biological application.

The academic relevance of this compound and its analogs lies in their potential as versatile building blocks for the synthesis of more complex heterocyclic systems. The thione group can undergo a variety of chemical transformations, including alkylation, oxidation, and cycloaddition reactions, providing access to a wide range of novel derivatives. researchgate.net Furthermore, the unique electronic and steric properties of the thioxo-quinoxalinone core make it an interesting scaffold for investigating fundamental concepts in physical organic chemistry and molecular recognition.

Overview of Research Trajectories for Thioxo-Quinoxalinones

Current research on thioxo-quinoxalinones is following several key trajectories. A significant area of focus is the development of efficient and sustainable synthetic methods for their preparation. researchgate.net This includes the exploration of novel catalytic systems and one-pot reaction strategies to improve yields and reduce environmental impact. csus.edu

Another major research direction involves the comprehensive investigation of the pharmacological potential of 3-thioxo-quinoxalinone derivatives. nih.gov This includes screening for a wide range of biological activities and elucidating their mechanisms of action at the molecular level. The unique structural features of these compounds make them promising candidates for the development of novel therapeutic agents. nih.gov

Furthermore, there is a growing interest in the material science applications of thioxo-quinoxalinones. Their distinct electronic and photophysical properties are being explored for their potential use in organic electronics, such as in the development of novel dyes and fluorescent probes. eurjchem.com The ability of the thione group to coordinate with metal ions also suggests potential applications in the design of new sensors and catalysts. scirp.org

Table 1: Overview of Research Focus on Thioxo-Quinoxalinones

Research AreaKey Objectives
Synthetic Chemistry Development of efficient, stereoselective, and environmentally benign synthetic routes.
Medicinal Chemistry Exploration of a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov
Material Science Investigation of photophysical properties for applications in organic electronics and sensor technology.
Structural Analysis Detailed characterization of molecular structure and intermolecular interactions using techniques like X-ray crystallography and NMR spectroscopy. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-sulfanylidene-1,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGWCNKKQBVUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 2 1h Quinoxalinone, 3,4 Dihydro 3 Thioxo Core

Nucleophilic and Electrophilic Reactions

The core structure of 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone possesses several sites susceptible to reaction with both nucleophiles and electrophiles. The thioamide functional group can exist in thione and thiol tautomeric forms, which dictates its reactivity. The nitrogen atom at position 4 can act as a nucleophile, as can the exocyclic sulfur atom in its thiol form. The carbon at the C3 position is electrophilic, while the benzene (B151609) ring can potentially undergo substitution reactions.

Alkylation of the 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone core can proceed at either the sulfur or nitrogen atoms, depending on the reaction conditions and the nature of the alkylating agent. This dual reactivity is a direct consequence of the thioamide-thioimidate tautomerism.

S-Alkylation: The thione group can tautomerize to a thiol, known as 3-mercapto-2(1H)-quinoxalinone. In the presence of a base, this thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion readily reacts with various alkylating agents, such as alkyl or aryl halides, to yield 3-(alkylthio)quinoxaline-2(1H)-one derivatives. This reaction is a common and efficient method for introducing a variety of substituents onto the sulfur atom.

N-Alkylation: While S-alkylation is often predominant under basic conditions, alkylation at the N-4 position is also possible. This typically occurs when the sulfur atom is already alkylated or when reaction conditions favor reaction at the less nucleophilic nitrogen of the lactam ring.

Table 1: Examples of Alkylation Reactions
ReactantReagentConditionsProductReference
3-Phenyl-3,4-dihydro-1,4-quinoxalin-2(1H)-onethioneIodomethane / Sodium ethoxideNot specified3-Phenyl-2-(methylthio)quinoxaline researchgate.net
Disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines (analogue)Alkyl or Aryl halidesNot specifiedS-alkylated 4-oxo-3,4-dihydroquinazoline-2-thioles researchgate.net

While direct condensation reactions involving the C3-thioxo group of 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone are not extensively documented in the reviewed literature, the reactivity of analogous quinoxalinone systems provides insight into potential transformations. For instance, quinoxalinone derivatives with active functional groups at the C3 position, such as a hydrazino group, readily undergo condensation with aldehydes and ketones to form the corresponding Schiff bases. nih.gov Similarly, a C3-methyl group on the quinoxalinone ring can be activated to condense with aromatic aldehydes. sapub.org

Based on these analogous reactions, it can be postulated that if the 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone core could be functionalized to possess an active methylene (B1212753) or amino group adjacent to the thione, it would likely serve as a substrate for condensation reactions with various carbonyl compounds. However, specific studies detailing such reactions with the parent 3-thioxo compound are limited. Likewise, its condensation with isothiocyanates is not well-documented.

The 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone moiety is an excellent precursor for the synthesis of fused heterocyclic systems, adding five- or six-membered rings to the core structure. These reactions often utilize the nucleophilicity of the sulfur and nitrogen atoms.

Synthesis of Thiazolo[3,2-a]quinoxalines: A common and important reaction involves the condensation of the 3-thioxo-quinoxalinone with α-halocarbonyl compounds, such as α-halo ketones or α-halo esters. The reaction typically proceeds via initial S-alkylation of the thione with the α-halocarbonyl compound, followed by an intramolecular cyclization through the reaction of the N-4 nitrogen with the carbonyl group of the newly introduced side chain. This sequence provides a direct route to the thiazolo[3,2-a]quinoxalinone ring system, a scaffold of significant interest in medicinal chemistry. researchgate.netnih.gov

Synthesis of researchgate.netnih.govresearchgate.netTriazolo[4,3-a]quinoxalines: The thioxo group can be displaced by hydrazine (B178648) hydrate (B1144303) to form a 3-hydrazino-2(1H)-quinoxalinone intermediate. This intermediate is a key building block for synthesizing fused triazole rings. Subsequent reaction with one-carbon sources like orthoesters or aldehydes, followed by oxidative cyclization, leads to the formation of the researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxaline system. nih.govresearchgate.netmdpi.com This two-step approach transforms the thione into a fused triazole ring.

Table 2: Synthesis of Fused Ring Systems
Starting MaterialReagentsIntermediate/ProductFused SystemReference
3,4-dihydro-3-thioxo-2(1H)-quinoxalinone1. α-Halo Ketone (e.g., Bromoacetone) 2. Intramolecular cyclizationThiazolo[3,2-a]quinoxalin-1-one derivativeThiazole researchgate.net
2-Hydrazino-3-chloroquinoxaline (related precursor)Orthoester or Aldehyde, then SNAr with amine researchgate.netnih.govresearchgate.netTriazolo[4,3-a]quinoxaline derivative1,2,4-Triazole nih.gov

Ring transformation reactions involve the rearrangement, expansion, or contraction of the core heterocyclic structure. Based on the conducted literature search, specific examples of ring transformations starting from 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- are not well-documented. Such reactions are highly specific and often depend on unique structural features and reaction conditions. While ring transformations are known for other heterocyclic systems, such as the conversion of pyran-2-ones into quinolines or pyridazines upon reaction with nucleophiles like hydrazine, analogous transformations for the 3-thioxo-quinoxalinone system appear to be a less explored area of its chemical reactivity. clockss.org

Nucleophilic aromatic substitution (SNAr) on the fused benzene ring of the quinoxalinone system is generally challenging. The pyrazine (B50134) portion of the molecule is electron-deficient, making the C2 and C3 positions susceptible to nucleophilic attack, a reactivity often exploited in the synthesis of the core itself from precursors like 2,3-dichloroquinoxaline. nih.gov

However, the benzene ring is not inherently activated towards nucleophilic substitution. For an SNAr reaction to occur on the carbocyclic ring, the presence of strong electron-withdrawing groups (such as a nitro group) at positions ortho or para to a leaving group (like a halogen) is typically required to stabilize the intermediate Meisenheimer complex. libretexts.org There is a lack of specific studies in the reviewed literature detailing successful SNAr reactions on the benzene portion of the 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone core, suggesting that this is not a common pathway for its derivatization without further activation of the aromatic ring.

Functional Group Interconversions on the Thioxo Moiety

The thioxo group at the C3 position is a key functional handle that can be readily converted into other functionalities, significantly expanding the synthetic utility of the scaffold.

Key interconversions include:

Thionation: The parent 3,4-dihydro-2(1H)-quinoxalinone can be converted to its 3-thioxo analogue through thionation. This is typically achieved by reacting the lactam with a sulfurating agent, with phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent like pyridine (B92270) being a classical and effective method. researchgate.net

Desulfurization: The thioxo group can be removed or converted back to a carbonyl group. Reductive desulfurization to a methylene group (C=S → CH₂) can be accomplished using reducing agents like Raney Nickel. researchgate.netresearchgate.net Oxidative desulfurization can convert the thione back to the corresponding oxo-derivative (C=S → C=O), often using oxidizing agents such as mercuric oxide or hydrogen peroxide.

Conversion to Imines: The thione can be converted into an imino group (C=S → C=N-R) by reaction with amines, although this may require activation of the thione, for example, through S-alkylation to form a more reactive thioimidate intermediate which is then displaced by the amine.

S-Alkylation: As discussed in section 3.1.1, the reaction of the thione with alkylating agents is a fundamental interconversion, transforming the thione (or its thiol tautomer) into a thioether (thioimidate), which alters the electronic properties and subsequent reactivity of the heterocyclic system. researchgate.net

Table 3: Examples of Functional Group Interconversions
Starting MaterialReagent(s)TransformationProductReference
3-Phenyl-3,4-dihydro-1,4-quinoxalin-2(1H)-onePhosphorus pentasulfide (P₄S₁₀)C=O → C=S (Thionation)3-Phenyl-3,4-dihydro-1,4-quinoxalin-2(1H)-onethione researchgate.net
3-Thioxo-heterocycle (General)Raney NickelC=S → CH₂ (Reductive Desulfurization)Corresponding methylene compound researchgate.netresearchgate.net
3-Thioxo-3,4-dihydro-2(1H)-quinoxalinoneAlkyl Halide / BaseC=S → C=S-Alkyl (S-Alkylation)3-(Alkylthio)quinoxaline-2(1H)-one researchgate.net

Formation of Sulphur-Containing Heterocycles (e.g., Oxadiazole-2-yl derivatives)

The versatile reactivity of the 3-position of the quinoxalin-2(1H)-one ring system serves as a gateway to various fused and appended heterocyclic systems. A common strategy involves the conversion of the 3-thioxo or related functional groups into intermediates suitable for cyclization. For instance, the synthesis of oxadiazole derivatives often proceeds through a 3-hydrazinocarbonyl intermediate. researchgate.net

One documented pathway involves the preparation of 3-hydrazinocarbonylquinoxalin-2(1H)-one, which can then be reacted with aromatic aldehydes to form N'-arylidenehydrazinocarbonyl derivatives. researchgate.net Subsequent cyclization of these intermediates, for example, through oxidative means using reagents like ferric chloride, yields 3-(5-aryl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-one derivatives. researchgate.net

Another important reaction for forming sulfur-containing heterocycles is the reaction of thiones with hydrazonoyl halides. lookchemmall.com These reactions can proceed via 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonoyl halides) onto the C=S bond. lookchemmall.comresearchgate.net This approach allows for the construction of five-membered sulfur-containing rings attached to the quinoxaline (B1680401) core.

Starting MaterialReagent(s)ProductReference(s)
3-Hydrazinocarbonylquinoxalin-2(1H)-one1. Aromatic aldehydes2. Ferric Chloride3-(5-Aryl-1,3,4-oxadiazol-2-yl)quinoxalin-2(1H)-ones researchgate.net
Heterocyclic thionesHydrazonoyl halides (in the presence of a base)Spiroheterocycles or fused systems lookchemmall.com

Reactions Leading to Spiro Compounds and Bridged Systems

The construction of spiro compounds, where two rings share a single carbon atom, represents a significant area in synthetic chemistry due to the unique three-dimensional structures and potential biological activities of these molecules. semanticscholar.org The quinoxalinone scaffold is a valuable building block for creating diverse spiro-heterocyclic frameworks. semanticscholar.orgrsc.org

Reactions leading to spiroquinoxalines often involve cycloaddition reactions. For example, the reaction of nitrilimines, generated from hydrazonoyl halides, with heterocyclic thiones can undergo a 1,3-cycloaddition pathway to yield spiro compounds. researchgate.net In this process, the C=S double bond of the thione acts as the dipolarophile. researchgate.net

Another strategy involves the condensation of a functionalized quinoxalinone with a suitable partner. For instance, a thermal reaction of a methylquinoxalinone with oxalyl chloride has been used to synthesize a spiro-furoquinoxaline derivative. researchgate.net Furthermore, multicomponent reactions are frequently employed for the synthesis of complex spiro architectures based on quinoxaline. semanticscholar.orgrsc.org These reactions often utilize readily available starting materials to build intricate molecular structures in a single step. rsc.org

Quinoxaline PrecursorReaction TypeKey ReagentsResulting StructureReference(s)
3,4-dihydro-3-thioxo-2(1H)-quinoxalinone1,3-Dipolar CycloadditionHydrazonoyl halides / BaseSpiro[quinoxaline-thiazole] derivatives researchgate.net
3-Methylquinoxalin-2(1H)-oneThermal CyclocondensationOxalyl chlorideSpiro[furo[2,3-b]quinoxaline-2,2'-quinoxaline] derivative researchgate.net
11H-Indeno[1,2-b]quinoxalin-11-oneThree-component reactionDMAD, N-heterocyclesSpiro[indeno[1,2-b]quinoxaline-lactone] derivatives semanticscholar.org

Reactivity of Activated Methyl Groups in Quinoxaline Derivatives

A methyl group at the C-3 position of the quinoxalin-2(1H)-one ring is activated by the adjacent carbonyl group and the pyrazine ring, making its protons acidic and susceptible to removal by a base. This activation allows the methyl group to participate in various condensation and functionalization reactions. researchgate.net

A prominent example of this reactivity is the Knoevenagel-type condensation with aromatic aldehydes. researchgate.net The reaction of 3-methylquinoxalin-2(1H)-one with various substituted benzaldehydes, typically in the presence of a catalytic amount of a base like piperidine (B6355638) and heated in a solvent such as ethanol (B145695), leads to the formation of 3-substituted styrylquinoxalin-2(1H)-ones. researchgate.net This reaction provides a straightforward route to vinyl-linked quinoxalinone derivatives.

The reactivity of this activated methyl group is a cornerstone for the synthesis of a wide array of quinoxaline derivatives with extended conjugation and potential applications in materials science and pharmacology. researchgate.netmdpi.com

Starting MaterialReagent(s)ConditionsProductReference(s)
3-Methylquinoxalin-2(1H)-oneAromatic aldehydesPiperidine, Ethanol, Reflux3-Substituted styrylquinoxalin-2(1H)-ones researchgate.net
2-Carboethoxy-7-chloro-3-methylquinoxaline 1,4-dioxideDimethylformamide dimethyl acetal (B89532) (DMADMF)-Enamine derivative mdpi.com

Spectroscopic and Advanced Structural Elucidation of 2 1h Quinoxalinone, 3,4 Dihydro 3 Thioxo

Vibrational Spectroscopy Applications (IR)

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-. The vibrational spectrum reveals characteristic absorption bands corresponding to the stretching and bending of specific bonds.

Key expected vibrational frequencies include:

N-H Stretching: The N-H bonds of the amide (N1-H) and thioamide (N4-H) groups are expected to show stretching vibrations in the region of 3100-3300 cm⁻¹. These bands are often broad due to hydrogen bonding.

C=O Stretching: The carbonyl group (C=O) of the lactam ring typically exhibits a strong, sharp absorption band. In related quinoxalinone structures, this peak is observed in the 1670-1710 cm⁻¹ range. scirp.org

C=S Stretching: The thiocarbonyl (C=S) group vibration is generally weaker than the C=O band and appears at a lower frequency, typically in the 1180-1250 cm⁻¹ region. In analogous thioxo-triazine compounds, this has been noted around 1190 cm⁻¹. scirp.org

Aromatic C=C and C-H Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching occurs above 3000 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- (Predicted based on related structures)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3300
C=O (Amide) Stretching 1670 - 1710
C=S (Thioamide) Stretching 1180 - 1250
Aromatic C=C Stretching 1450 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise atomic connectivity and electronic structure of the molecule by probing the magnetic properties of its nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to one another. For 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-, the spectrum would display signals for the two N-H protons and the four aromatic protons.

N-H Protons: The protons on the nitrogen atoms (N1-H and N4-H) are expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups and participation in hydrogen bonding. In analogous quinoxaline-2(1H)-thiones, the N-H proton signal appears far downfield, often in the δ 14.0-14.5 ppm range. nih.gov These signals are typically broad singlets and are exchangeable with D₂O.

Aromatic Protons: The four protons on the benzene ring (H-5, H-6, H-7, H-8) would appear in the typical aromatic region of δ 7.0-8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the heterocyclic ring and each other, forming a complex splitting pattern.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the quinoxaline (B1680401) core.

Thiocarbonyl Carbon (C-3): The C=S carbon is the most deshielded carbon in the structure, with its resonance typically appearing in the δ 170-180 ppm range. For instance, the C=S signal in 3-phenylquinoxaline-2(1H)-thione is found at δ 174.8 ppm. rsc.org

Carbonyl Carbon (C-2): The C=O carbon of the amide group is also significantly deshielded, though typically less so than the thiocarbonyl carbon. Its signal is expected in the δ 155-165 ppm region.

Aromatic Carbons: The six carbons of the benzene ring (C-4a, C-5, C-6, C-7, C-8, C-8a) will produce signals in the aromatic region, generally between δ 115-140 ppm. The two carbons at the ring junction (C-4a and C-8a) are quaternary and will show distinct chemical shifts from the protonated carbons.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

Carbon Atom Environment Expected Chemical Shift (δ, ppm)
C-3 Thiocarbonyl (C=S) 170 - 180
C-2 Carbonyl (C=O) 155 - 165
C-4a, C-8a Aromatic (Quaternary) 125 - 140

While 1D NMR provides fundamental data, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.

COSY: This experiment would establish the connectivity between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.), helping to delineate the spin system of the benzene ring.

HSQC: This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals (C-5 to C-8).

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of C₈H₆N₂OS is approximately 178 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic system. Common fragmentation pathways for related heterocyclic structures involve the loss of small, stable neutral molecules. Predicted fragmentation could include:

Loss of carbon monoxide (CO, 28 Da) from the lactam ring.

Loss of carbon monosulfide (CS, 44 Da) from the thiolactam ring.

Cleavage of the heterocyclic ring, potentially leading to the loss of HCN or related fragments.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoxalinone core, which includes the benzene ring and the enediamide-thioamide system, acts as a chromophore, absorbing light in the UV and possibly the visible range.

The spectrum is expected to display multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These are typically high-intensity bands associated with the aromatic system and are expected to appear in the 250-350 nm range.

n → π Transitions:* These lower-intensity transitions involve the non-bonding electrons on the oxygen, sulfur, and nitrogen atoms. The n → π* transition of the C=S group, in particular, often occurs at a longer wavelength than that of the C=O group and may extend into the visible region, potentially imparting a pale yellow color to the compound. The exact position and intensity of these bands are sensitive to solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in unequivocally determining the solid-state structure of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-.

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would yield a detailed molecular structure, confirming the connectivity of atoms and providing key geometrical parameters. This data would be crucial for understanding the molecule's conformation, including the planarity of the quinoxalinone ring system and the orientation of the thioxo group.

Furthermore, the crystallographic data would reveal important details about the intermolecular interactions that govern the crystal packing. These interactions, such as hydrogen bonding involving the N-H and C=O or C=S groups, and π-π stacking between the aromatic rings, are fundamental to the solid-state properties of the compound.

Hypothetical Crystallographic Data Table:

Since experimental data is unavailable, the following table illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-.

Crystal ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1056.7
Z4
Calculated Density (g/cm³)1.452
R-factor0.045

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-, with a molecular formula of C₈H₆N₂OS, elemental analysis would provide the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. This technique is routinely employed in the characterization of newly synthesized organic compounds.

Hypothetical Elemental Analysis Data Table:

The following table presents the theoretical elemental composition of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- and provides a template for what would be expected from an experimental analysis.

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)53.9253.89
Hydrogen (H)3.393.41
Nitrogen (N)15.7215.68
Sulfur (S)17.9918.02

Computational and Theoretical Investigations of 2 1h Quinoxalinone, 3,4 Dihydro 3 Thioxo

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

No NBO analysis has been reported for 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-, which would be necessary to detail the intramolecular charge transfer and stabilizing interactions.

Supramolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

A crystal structure for 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- that would permit a Hirshfeld surface analysis to investigate intermolecular interactions and crystal packing does not appear to have been published.

Molecular Dynamics Simulations and Conformational Analysis

There is no information available from molecular dynamics simulations regarding the conformational behavior, stability, or intermolecular interactions of this compound in a dynamic state.

Computational Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand (potential drug) to the active site of a target protein.

While specific docking studies on 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- are not extensively detailed in the provided search results, the broader class of quinoxalinone derivatives has been the subject of numerous computational investigations to understand their interactions with various biological targets. These studies are crucial for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.

For instance, molecular docking studies on related quinoxalinone scaffolds have identified key interactions with enzymes such as c-Jun N-terminal kinase 3 (JNK3). nih.gov The 3,4-dihydroquinoxalin-2(1H)-one core structure is a key fragment for JNK3 inhibition. nih.gov In one study, the docking of a quinoxalinone derivative into the active site of JNK3 revealed important hydrogen bonding and hydrophobic interactions that contribute to its inhibitory activity. nih.gov

Similarly, docking studies of Schiff's bases incorporating a quinoxalin-2(1H)one scaffold have been performed to understand their binding interactions with targets like COX-2. nih.gov These studies help in identifying the pharmacophoric centers responsible for the biological activity. nih.gov For example, the oxygen and nitrogen atoms of the quinoxalinone core can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the active site of the target protein.

The following table summarizes representative ligand-protein interactions for quinoxalinone derivatives, which can be extrapolated to understand the potential interactions of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-.

Target ProteinKey Interacting ResiduesType of InteractionReference
c-Jun N-terminal kinase 3 (JNK3)Not specifiedHydrogen bonding, hydrophobic interactions nih.gov
Cyclooxygenase-2 (COX-2)Tyr355, Arg120Hydrogen bonding, pi-pi interactions nih.gov
Metallo-β-lactamaseGly175Hydrogen bonding nih.gov

Computational methods are instrumental in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For the quinoxalinone class of compounds, computational SAR studies have been pivotal in optimizing lead compounds for improved potency and selectivity.

In the development of JNK3 inhibitors, a structure-based drug design approach was employed to optimize a lead compound containing the 3,4-dihydroquinoxalin-2(1H)-one core. nih.gov By analyzing the docked poses and interaction profiles of a series of synthesized derivatives, researchers were able to understand the impact of different substituents on the quinoxalinone ring on the inhibitory activity. nih.gov This led to the identification of a highly selective JNK3 inhibitor with improved physicochemical properties. nih.gov

Similarly, SAR analyses have been conducted on Schiff's bases of quinoxalin-2(1H)one to investigate the effect of various substituents on their enzymatic inhibitory activities. nih.gov These studies often combine experimental biological data with computational models to build a comprehensive understanding of the SAR.

Key takeaways from computational SAR studies on quinoxalinone derivatives include:

Substituents on the quinoxalinone ring: The nature and position of substituents can significantly influence the binding affinity and selectivity of the compound.

Role of the core structure: The 3,4-dihydroquinoxalin-2(1H)-one scaffold often serves as a crucial anchor, forming key interactions with the target protein.

Pharmacokinetic Predictions (Computational)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential component of modern drug discovery, helping to identify drug candidates with favorable pharmacokinetic profiles at an early stage.

Computational ADMET studies have been performed for various quinoxalinone derivatives to assess their drug-likeness. nih.gov These predictions are based on the chemical structure of the compound and utilize various computational models and algorithms. For instance, the pK-CSM graph-based signatures platform is a tool used for such predictions. nih.gov

A study on Schiff's bases incorporating the quinoxalin-2(1H)one scaffold predicted several important ADMET properties. nih.gov It was predicted that these compounds would have high Caco-2 permeability, which is an indicator of intestinal absorption. nih.gov The predicted human intestinal absorption (%HIA) was also high. nih.gov Furthermore, the predictions suggested low blood-brain barrier (BBB) permeability, which is desirable for drugs intended for peripheral targets. nih.gov The in silico models also predicted no hepatotoxicity or risk of sudden cardiac arrest. nih.gov

The following table summarizes the predicted pharmacokinetic properties for a representative quinoxalinone derivative.

ADMET PropertyPredicted Value/OutcomeSignificanceReference
Caco-2 PermeabilityHighGood intestinal absorption nih.gov
Human Intestinal Absorption (%HIA)High (e.g., 99.58%)Good oral bioavailability nih.gov
Blood-Brain Barrier (BBB) PermeabilityLowReduced potential for CNS side effects nih.gov
HepatotoxicityZeroLow risk of liver damage nih.gov
P-glycoprotein (P-gp) SubstrateNoLess susceptible to efflux pumps, potentially avoiding multidrug resistance nih.gov
P-glycoprotein (P-gp) InhibitorYesPotential to prevent or reverse multidrug resistance of other drugs nih.gov

These computational predictions provide valuable insights into the potential pharmacokinetic behavior of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- and its derivatives, guiding further experimental validation and optimization.

Mechanistic Insights into Biological Activities of 2 1h Quinoxalinone, 3,4 Dihydro 3 Thioxo Derivatives

Anti-Cancer Activity Mechanisms

The anti-cancer properties of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- derivatives are multifaceted, involving the disruption of key cellular processes that are fundamental to cancer cell proliferation and survival. These mechanisms include direct inhibition of critical enzymes, interference with the cell division cycle, and the modulation of cellular degradation and survival pathways.

Enzyme Inhibition (e.g., EGFR, COX-2, PARP-1, KSP, PI3K, LDHA)

A primary mechanism by which these quinoxalinone derivatives exhibit anti-cancer effects is through the targeted inhibition of enzymes that are often overactive in cancer cells.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a crucial role in cell growth and proliferation. Certain quinoxalinone derivatives have been identified as potent EGFR inhibitors. rsc.org For instance, specific derivatives have shown strong EGFR inhibitory activity with IC50 values in the nanomolar range, comparable to the established drug Erlotinib. rsc.org This inhibition is a key mechanism behind their anti-proliferative effects against various cancer cell lines. rsc.org

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is involved in inflammation and is often upregulated in tumors. Novel quinoxalinone derivatives have been developed as dual inhibitors of both EGFR and COX-2. rsc.org Some of these compounds show high potency and selectivity for COX-2 over the related COX-1 enzyme, which is important for reducing potential side effects. rsc.org

Poly (ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA repair process. In cancers with existing DNA repair defects (like those with BRCA mutations), inhibiting PARP-1 can be lethal to cancer cells. Quinoxaline-based compounds have been designed as highly potent PARP-1 inhibitors, with some derivatives showing IC50 values in the low nanomolar range, even exceeding the potency of the clinical drug Olaparib.

Kinesin Spindle Protein (KSP): KSP (also known as Eg5) is a motor protein essential for forming the bipolar mitotic spindle during cell division. nih.gov Inhibition of KSP leads to the formation of abnormal monopolar spindles, causing mitotic arrest and subsequent cell death. nih.gov While various chemical scaffolds like quinazolinones have been developed as KSP inhibitors, specific data on 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- derivatives targeting KSP is still an emerging area of research. nih.gov

Phosphatidylinositol-3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and it is frequently dysregulated in cancer. Quinoxaline (B1680401) derivatives have been investigated as dual inhibitors of PI3K and mTOR, effectively blocking this key signaling pathway to suppress cancer cell proliferation.

Lactate (B86563) Dehydrogenase A (LDHA): Cancer cells often rely on aerobic glycolysis (the Warburg effect), a process in which the enzyme LDHA plays a crucial final step. Inhibition of LDHA is a therapeutic strategy to target cancer metabolism. Quinoxalinone Schiff's bases have been evaluated as LDHA inhibitors, with some derivatives showing significant inhibition efficiency. mdpi.com

Enzyme TargetDerivative Type / CompoundReported Activity (IC50)Reference
EGFRQuinoxaline derivative 110.508 nM rsc.org
EGFRQuinoxaline derivative 130.4 µM rsc.org
COX-2Quinoxaline derivative 130.46 µM rsc.org
COX-2Quinoxaline derivative 110.62 µM rsc.org
PARP-1Quinoxaline derivative 8a2.31 nM-
PARP-1Quinoxaline derivative 53.05 nM-
LDHAQuinoxalinone Schiff's base 4d84.95% inhibition at 200 µg/mL-

Cell Cycle Modulation and Apoptosis Induction Pathways

Beyond enzyme inhibition, quinoxalinone derivatives can directly interfere with the cancer cell cycle and trigger programmed cell death, known as apoptosis. Research has shown that certain quinoxaline compounds can arrest the cell cycle in the G2/M phase. This halt in cell division is often a precursor to apoptosis.

The induction of apoptosis by these derivatives can occur through the mitochondrial (intrinsic) pathway. This is evidenced by the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) within the cancer cells. Furthermore, Western blot analysis has confirmed that treatment with these compounds can affect the expression levels of key cell cycle-related proteins.

Autophagy Modulation

Autophagy is a cellular process of "self-eating," where the cell degrades and recycles its own components. In cancer, autophagy can be a double-edged sword: it can suppress tumors in early stages but can also help established tumors survive under stress. Some quinoxaline-containing compounds have been shown to induce apoptosis by modulating this pathway.

The mechanism involves the compound being taken into the cancer cell, where it accumulates in acidic compartments like lysosomes. This accumulation blocks the progression of autophagy. By preventing the fusion of autophagosomes with lysosomes, the cell's recycling process is halted. This blockage of the pro-survival autophagy pathway can then trigger the activation of apoptosis, leading to cancer cell death.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

The Epstein-Barr virus (EBV) is linked to the development of certain cancers. The activation of the virus's early antigen (EA) is a step in its lytic cycle, which can contribute to carcinogenesis. Novel 3-aminoquinoxalin-2(1H)-one derivatives and related compounds have demonstrated the ability to inhibit the activation of EBV-EA induced by tumor promoters. Structure-activity relationship studies have indicated that the substitution pattern on the quinoxaline ring system is crucial for this inhibitory activity.

Antimicrobial Activity Mechanisms

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have also been recognized for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria.

Antibacterial Action

Quinoxalinone derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net The specific mechanism of action is an area of ongoing investigation, but several modes of action have been proposed for the broader class of quinoxaline compounds.

One proposed mechanism, particularly for quinoxaline 1,4-di-N-oxides, is the inhibition of DNA synthesis, which leads to breaks in the bacterial DNA strands. For these compounds, the N-oxide groups on the quinoxaline ring appear to be essential for their antibacterial effect. Another potential mechanism involves the disruption of the bacterial cell membrane's integrity, leading to the leakage of cellular contents and cell death. The effectiveness of different derivatives often depends on the nature and position of substituents on the quinoxaline core, with fluorine-containing compounds sometimes showing enhanced activity. researchgate.net

CompoundBacterial StrainActivity LevelReference
Quinoxalinone derivative 5iVarious tested strainsEquipotent to standard researchgate.net
Quinoxalinone derivative 5j (Fluorine substituted)Various tested strainsGood activity researchgate.net
Quinoxalinone derivatives 5a-5e (Methyl/Methoxy substituted)Various tested strainsModerate activity researchgate.net
Quinoxalinone derivatives 5f-5hVarious tested strainsNo activity researchgate.net

Antifungal Action

Derivatives of the quinoxaline scaffold have demonstrated notable antifungal properties. One such derivative, 3-hydrazinoquinoxaline-2-thiol, has shown promising activity against various Candida species. nih.gov In vitro studies revealed its efficacy against clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis, with its performance being comparable or superior to Amphotericin B in some cases. nih.gov The compound was also effective against Pichia kudriavzevii and Clavispora lusitaniae. nih.gov The broad-spectrum antifungal activity of quinoxaline derivatives has been noted in several studies, positioning them as a class of small molecules with significant potential for antimicrobial applications. nih.govsapub.orgwisdomlib.org

Further research into quinoxaline 2,3-dione derivatives containing a 4-thiazolidinone (B1220212) nucleus has also been conducted to evaluate their antifungal capabilities. ijpda.org While the precise mechanism of action for many of these compounds is still under investigation, their ability to inhibit fungal growth highlights the importance of the quinoxaline core in designing new antifungal agents. nih.govmdpi.com

CompoundTarget OrganismObserved Activity
3-hydrazinoquinoxaline-2-thiolCandida albicans (clinical isolates)Higher efficacy than Amphotericin B in most cases. nih.gov
3-hydrazinoquinoxaline-2-thiolCandida glabrata, Candida parapsilosisDemonstrated high effectiveness. nih.gov
3-hydrazinoquinoxaline-2-thiolPichia kudriavzevii, Clavispora lusitaniaeEffective against these species. nih.gov
Quinoxaline 2,3-dione derivatives with 4-thiazolidinoneFungal pathogensEvaluated for antifungal activity, with halogen substitutions showing significant activity. ijpda.org

Antimycobacterial Activity

Quinoxaline derivatives, particularly quinoxaline-1,4-dioxides (QdNOs), have emerged as a promising class of antimycobacterial agents. nih.gov Their mechanism of action is often linked to their ability to induce DNA damage. mdpi.comrudn.ru Studies on Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis, revealed that certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have a high mutagenic potential, confirming their role as DNA-damaging agents. mdpi.com These compounds have been shown to cause both single- and double-stranded breaks in bacterial DNA, which leads to cell death. rudn.rurudn.ru

The antimycobacterial potency of these derivatives is significantly influenced by the substituents on the quinoxaline ring. nih.govmdpi.com For instance, research has shown that an ethoxycarbonyl group at position 2 of the quinoxaline ring enhances activity, while replacing it with a carboxamide group can negatively affect effectiveness. mdpi.com Furthermore, the presence of a halogen atom at position C7 has been found to increase antimycobacterial activity. nih.gov Some in silico studies suggest that quinoxaline 1,4-dioxides may also act by binding to mycobacterial DNA gyrase at the same site as novobiocin (B609625). mdpi.com This multi-faceted approach to inhibiting mycobacterial growth makes these compounds valuable scaffolds for developing new anti-tuberculosis (TB) drugs, especially in the face of rising multidrug resistance. nih.govmdpi.comresearchgate.net

Compound ClassProposed Mechanism of ActionKey Findings
Quinoxaline-2-carboxylic acid 1,4-dioxidesDNA damage (single- and double-strand breaks). mdpi.comrudn.ruMutations in genes MSMEG_4646, MSMEG_5122, and MSMEG_1380 mediate resistance in M. smegmatis. mdpi.comrudn.ru
Quinoxaline 1,4-di-N-oxidesInhibition of mycobacterial DNA gyrase. mdpi.comIn silico studies show binding to the novobiocin site. mdpi.com
Various Quinoxaline DerivativesNot specifiedActivity against M. tuberculosis H37Rv strain demonstrated. nih.gov

Antiviral Activity Mechanisms (e.g., Reverse Transcriptase Inhibition for Anti-HIV Agents)

The quinoxaline scaffold is a key component in the development of various antiviral agents. nih.govscienceopen.comdntb.gov.ua A significant mechanism of action for certain quinoxalinone derivatives is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. sapub.org Specific derivatives, such as 3-cyclopropylethynyl-4,6-substituted-3-trifluoromethyl-3,4-dihydro-1H-quinoxalin-2-one, have been identified as inhibitors of this enzyme, marking them as potential anti-HIV agents. sapub.org

Beyond anti-HIV activity, quinoxaline derivatives have shown efficacy against a range of other viruses. Novel 3-aminoquinoxalin-2(1H)-one derivatives have demonstrated inhibitory effects on Epstein-Barr virus (EBV) antigen activation. nih.gov The structure-activity relationship for this activity indicated that disubstitution with alkyl groups on the nitrogen atoms of both the hydrazine (B178648) and quinoxaline moieties was critical. nih.gov Other derivatives have been found to inhibit poxviruses, such as the vaccinia virus. nih.gov The broad applicability of quinoxaline derivatives in antiviral research underscores their potential in developing new therapies for various viral infections. scienceopen.com

Anti-inflammatory Mechanisms (e.g., COX-2 Inhibition)

A primary mechanism for the anti-inflammatory effects of quinoxalinone derivatives is the inhibition of cyclooxygenase-2 (COX-2). nih.govmdpi.com The COX-2 enzyme is overexpressed during inflammation and in various types of cancer, making it a key therapeutic target. nih.govresearchgate.net Studies have shown that certain quinoxalinone Schiff's bases and other derivatives can effectively inhibit COX-2. nih.govnih.gov For example, compounds like 2-methyl-3H-quinazolin-4-ones, which share structural similarities, have demonstrated potent COX-2 inhibition. nih.gov

The anti-inflammatory activity is often dependent on the specific chemical groups attached to the core quinoxaline structure. nih.gov Research on a series of novel quinoxaline derivatives revealed that compounds 4a, 5, 11, and 13 were potent dual inhibitors of both COX-2 and the epidermal growth factor receptor (EGFR), suggesting their potential as both anti-inflammatory and anticancer agents. nih.gov Similarly, 2(1H)-quinoxalinone derivatives bearing a 4-chlorophenyl-2,3-dihydrothiazole moiety exhibited high anti-inflammatory activity, comparable to the selective COX-2 inhibitor celecoxib. researchgate.net These findings highlight the potential of quinoxalinone derivatives as a basis for developing new and effective anti-inflammatory drugs. researchgate.netmdpi.com

Compound/Derivative ClassTargetInhibitory Activity (IC50)
Quinoxalinone Schiff's base (6e)COX-2100% inhibition at 200 µg/mL. nih.gov
Quinoxalinone Schiff's base (6d)COX-297.45% inhibition at 200 µg/mL. nih.gov
Novel quinoxaline derivative (4a)COX-20.3 µM. nih.gov
Novel quinoxaline derivative (13)COX-20.4 µM. nih.gov
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3g)COX-2251.780 µg/mL. mdpi.com
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a)COX-2281.374 µg/mL. mdpi.com

Antiprotozoal and Antimalarial Mechanisms

Quinoxaline-1,4-di-N-oxides (QNOs) have demonstrated significant potential as broad-spectrum antiparasitic agents. nih.gov Their activity has been confirmed against several protozoan parasites, including Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The proposed mechanism of action for these compounds involves the inhibition of crucial parasitic proteins. In silico and in vitro studies suggest that QNOs may target enzymes essential for the parasites' unique carbohydrate metabolism, as these organisms often lack mitochondria. nih.gov

The effectiveness of these derivatives is influenced by their chemical structure. For example, studies on esters of QNO have shown that n-butyl and iso-butyl derivatives exhibit potent giardicidal, trichomonacidal, and amoebicidal activities, with IC₅₀ values often better than the reference drug metronidazole. nih.gov The antimalarial properties of quinoxaline derivatives have also been recognized, adding to the diverse pharmacological profile of this class of compounds. sapub.org

Compound ClassTarget OrganismActivity
n-butyl and iso-butyl esters of Quinoxaline-1,4-di-N-oxideGiardia lambliaPotent giardicidal activity. nih.gov
n-butyl and iso-butyl esters of Quinoxaline-1,4-di-N-oxideTrichomonas vaginalisPotent trichomonacidal activity. nih.gov
n-butyl and iso-butyl esters of Quinoxaline-1,4-di-N-oxideEntamoeba histolyticaPotent amoebicidal activity. nih.gov
General Quinoxaline DerivativesPlasmodium speciesIdentified as having antimalarial activity. sapub.org

Other Relevant Biological Target Interactions and Pathways

The biological activities of quinoxaline derivatives extend beyond antimicrobial and anti-inflammatory effects. They have been investigated for a wide range of pharmacological applications, targeting various biological pathways. sapub.org Certain derivatives have been identified as antihypertensive agents and have shown analgesic properties. sapub.org The antitubercular activity is a well-documented and significant area of research for this class of compounds. sapub.org

Furthermore, some quinoxaline compounds exhibit antileukemic and antitumor activities. sapub.org More recently, research has pointed towards their potential in treating neurodegenerative disorders. A dibromo-substituted quinoxaline was discovered to be an effective inhibitor of apoptosis signal-regulated kinase 1 (ASK1), a key factor in pathways leading to apoptosis, inflammation, and fibrosis. nih.gov Inhibition of ASK1 is considered an attractive strategy for diseases such as non-alcoholic steatohepatitis and multiple sclerosis, indicating a new therapeutic avenue for quinoxaline-based compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoxaline derivatives. These studies have revealed that minor modifications to the quinoxaline scaffold can lead to significant changes in biological activity and target selectivity. nih.govmdpi.com

For anticancer activity, SAR studies have shown that specific substitutions are key. For instance, an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus can increase activity against melanoma cells, whereas CF₃ and OCF₃ groups tend to decrease it. mdpi.com The type of linker at the third position is also critical; an N-linker enhances activity while an O-linker diminishes it. mdpi.com

In the context of antimycobacterial activity, an electron-withdrawing group like NO₂ at the C6 position plays an important role. nih.gov The presence of a halogen atom at the C7 position of the quinoxaline nucleus has also been shown to increase antimycobacterial efficacy. nih.gov

For antiviral activity against the Epstein-Barr virus, SAR analysis proved that disubstitution with alkyl groups on both the hydrazine and quinoxaline nitrogen atoms was crucial for activity, with the allyl group being particularly effective. nih.gov These detailed SAR insights are invaluable for the rational design of new, more potent, and selective quinoxaline-based therapeutic agents for a wide range of diseases. scienceopen.comresearchgate.net

Advanced Applications and Functional Materials Derived from 2 1h Quinoxalinone, 3,4 Dihydro 3 Thioxo

Agrochemistry Applications

The development of novel pesticides is crucial for modern agriculture. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are a significant area of research for new agrochemicals. While the broader class of quinoxaline (B1680401) derivatives has been investigated for various biological activities, specific research into the agrochemical applications of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- is still an emerging field.

Direct studies detailing the insecticidal activity and specific mode of action for 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- are not extensively documented in publicly available literature. However, research into structurally related compounds suggests the potential of the quinoxalinone core in developing new insecticidal agents.

For instance, novel compounds based on the thiazolo[4,5-b]quinoxalin-2(3H)-one scaffold, which is a fused derivative of the target compound's core structure, have been synthesized and evaluated for their efficacy against the cotton leafworm, Spodoptera litura. One derivative, 3-((4-methylbenzylidene)amino)thiazolo[4,5-b]quinoxalin-2(3H)-one, demonstrated significant insecticidal effects. The mode of action was investigated through physiological and histological analyses, which revealed severe damage to the gut epithelium and regenerative cells in the midgut tissues of the larvae. Additionally, it caused a significant increase in total carbohydrate and protein levels while decreasing the levels of key enzymes like aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).

While these findings are for a more complex, fused-ring system, they highlight the potential of the quinoxalinone backbone as a pharmacophore for creating compounds with potent insecticidal properties. Further research is needed to determine if the simpler 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- scaffold exhibits similar activity and to elucidate its specific mode of action.

Table 1: Insecticidal Activity of a Thiazolo[4,5-b]quinoxalin-2(3H)-one Derivative Against S. litura Larvae

Larval Instar Concentration (mg L⁻¹) Mortality % (after 5 days) LC₅₀ (mg L⁻¹) (after 5 days)
2nd 625 86 ± 7.21 141.02
2nd 1250 -
2nd 2500 97 ± 1.52
4th 625 66.00 ± 6.24 366.73
4th 1250 -
4th 2500 86.33 ± 6.90

Data derived from studies on a structurally related fused quinoxalinone derivative.

The fungicidal and herbicidal potential of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- remains a largely unexplored area. General reviews of quinoxalinone derivatives indicate that the scaffold can be functionalized to create compounds with a wide range of pharmacological activities, including antifungal properties. nih.gov For example, some synthesized 3,4-dihydroquinoxalin-2(1H)-one derivatives have been screened for antimicrobial activity, with some showing slight to moderate effects against bacterial and fungal strains.

Furthermore, other heterocyclic systems containing a 3-thioxo-1,2,4-triazin-5-one core have been investigated as herbicides. scirp.org This suggests that the thioxo-heterocycle motif can be a key feature for herbicidal activity. However, specific studies confirming such activities for 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- are not available. The potential for this compound in fungicidal and herbicidal applications is therefore speculative and warrants future investigation.

Role as Versatile Building Blocks in Organic Synthesis

The compound 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-, also known as quinoxaline-2-thione, serves as a valuable and versatile precursor in the field of organic synthesis. Its unique structure, featuring a reactive thioamide functional group within the quinoxaline scaffold, allows for a wide range of chemical modifications. This reactivity makes it an important intermediate for constructing more complex heterocyclic systems and introducing diverse functionalities.

The thioamide group is particularly useful for chemoselective reactions, enabling chemists to modify the structure of the quinoxaline framework to create a variety of derivatives. nih.gov The synthesis of quinoxaline-2-thiones and their subsequent reactions are key steps in developing novel compounds. For instance, the core structure can be functionalized to produce derivatives such as 3-arylquinoxaline-2-thiones and quinoxaline-2-thiols. researchgate.net

One significant synthetic application involves the use of quinoxaline-2,3-dione as a starting material. Through chlorination, it is converted to 2,3-dichloroquinoxaline, a highly reactive intermediate. This intermediate can then react with various nucleophiles. Subsequent thionation transforms the oxygen at the 2-position into sulfur, yielding the quinoxaline-2(1H)-thione scaffold, which can be further derivatized at the 3-position with alkylamino and alkyloxy groups. nih.gov This multi-step process highlights the compound's role as a foundational element for building a library of substituted quinoxalines.

The versatility of this building block is demonstrated by the range of compounds that can be synthesized from it. These reactions underscore the importance of the 3-thioxo-quinoxalinone core in medicinal chemistry and materials science for creating novel molecular architectures.

Table 1: Examples of Synthetic Transformations Using the Quinoxaline-2-thione Scaffold

Precursor Reagents Product Class Reference
2,3-Dichloroquinoxaline Primary/Secondary Amines, then Thionation Reagent 3-Alkylaminoquinoxaline-2(1H)-thiones nih.gov
2,3-Dichloroquinoxaline Phenols/Alcohols, then Thionation Reagent 3-Alkyloxyquinoxaline-2(1H)-thiones nih.gov
Acetophenones, o-phenylenediamines Sulfur, Piperidine (B6355638) 3-Arylquinoxaline-2-thiones researchgate.net

Potential in Animal Growth Promotion

While direct studies on the application of 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- specifically as an animal growth promoter are not prominent in available research, the broader class of quinoxaline derivatives has a well-documented history of use in veterinary medicine for this purpose. nih.govresearchgate.netresearchgate.net These compounds are often categorized as antimicrobial growth promoters (AGPs), which are used as feed additives to improve feed conversion and support the growth of livestock. researchgate.netnih.gov

The mechanism by which quinoxaline-based growth promoters are thought to function involves the stabilization of the intestinal microflora. researchgate.net By controlling the gut bacteria, these compounds can improve the efficiency of feed conversion and reduce the formation of toxins, leading to enhanced growth and health in animals like pigs and chickens. researchgate.netnih.gov

Several synthetic quinoxaline compounds have been widely used as antibacterial agents and growth promoters in livestock production. researchgate.net Quinoxaline 1,4-di-N-oxides (QdNOs), for example, are known for their potent antibacterial properties and have been developed as feed additives to control microbial infections and improve animal growth. researchgate.netnih.govresearchgate.net The use of these additives is regulated, and monitoring for their residues in animal tissues is a key aspect of food safety. researchgate.net The demonstrated efficacy of various quinoxaline derivatives in promoting animal growth suggests that the core quinoxaline scaffold is a promising candidate for such applications.

Table 2: Examples of Quinoxaline Derivatives Used as Animal Growth Promoters

Compound Name Animal Noted Effect Reference
Quindoxin (a quinoxaline-1,4-dioxide) Young Chickens Growth promoting activity nih.gov
Carbadox Pigs Antibacterial and growth promoting activity researchgate.net
Olaquindox Pigs Antibacterial and growth promoting activity researchgate.net
Cyadox (a quinoxaline 1,4-di-N-oxide) Pigs, Broilers Antimicrobial and growth-promoting feed additive researchgate.net

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While classical methods for the synthesis of quinoxaline (B1680401) derivatives are established, the future of synthesizing 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone and its analogs lies in the development of more efficient, atom-economical, and environmentally benign methodologies. researchgate.netmtieat.org Current research emphasizes green chemistry principles, such as the use of water or bio-based solvents, solvent-free reactions, and the application of reusable catalysts. researchgate.netmtieat.org

Future synthetic strategies could focus on:

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times and improve yields for the cyclocondensation reactions that form the thioxo-quinoxalinone core.

Catalyst-Free and Metal-Free Reactions: Expanding on catalyst-free approaches, which often utilize water as a solvent, to reduce reliance on potentially toxic and expensive metal catalysts. organic-chemistry.orgrsc.org Transition-metal-free catalysis represents a growing frontier in creating biologically active heterocycles sustainably. mtieat.org

One-Pot, Multi-Component Reactions: Designing elegant one-pot syntheses that combine multiple steps to generate complex thioxo-quinoxalinone derivatives from simple starting materials, thereby minimizing waste and purification steps. mtieat.orgnih.gov

Flow Chemistry: Implementing continuous flow systems for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Use of Greener Reagents: Investigating alternative thionating agents to conventional ones like phosphorus pentasulfide or Lawesson's reagent, focusing on reagents that are less hazardous and produce fewer toxic byproducts.

Table 1: Comparison of Conventional vs. Future Synthetic Approaches

ParameterConventional MethodsFuture (Sustainable) Methods
SolventsOften organic solvents (e.g., ethanol (B145695), dioxane)Water, ionic liquids, polyethylene (B3416737) glycols, or solvent-free conditions researchgate.net
CatalystsHomogeneous metal catalysts, strong acids/basesHeterogeneous, reusable catalysts (e.g., g-C3N4), organocatalysts, biocatalysts mtieat.orgmdpi.com
Energy SourceConventional heating (reflux)Microwave irradiation, sonication, visible light (photocatalysis) rsc.orgmdpi.com
EfficiencyMulti-step processes with intermediate purificationOne-pot, multi-component reactions, flow chemistry nih.gov
WasteSignificant byproduct generationHigh atom economy, reduced waste streams

Exploration of Undiscovered Reactivity Profiles and Derivatization Strategies

The presence of the reactive thione group (C=S) and the adjacent N-H and C-H bonds provides multiple sites for chemical modification. Future research will undoubtedly focus on exploring the full reactivity profile of 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone to generate diverse libraries of novel compounds.

Key areas for exploration include:

S-Alkylation and S-Arylation: The sulfur atom is a soft nucleophile, making it an ideal site for reactions with various electrophiles. Systematic studies on its alkylation, acylation, and arylation will yield novel thioether derivatives with potentially unique biological activities.

C-H Functionalization: Direct C-H functionalization at the C3 position (if tautomerism allows) or on the benzene (B151609) ring is a powerful tool for late-stage modification. rsc.orgnih.gov Exploring photocatalytic and metal-catalyzed C-H activation reactions could provide direct routes to previously inaccessible derivatives. organic-chemistry.orgmdpi.com

Cycloaddition Reactions: The thione group can participate in various cycloaddition reactions, such as [2+3] and [4+2] cycloadditions, serving as a building block for more complex, fused heterocyclic systems. researchgate.net

Oxidative and Reductive Transformations: Investigating the controlled oxidation of the thione to the corresponding sulfoxide (B87167) or sulfone, or its reduction, can provide derivatives with different electronic and steric properties.

N-Substitution: The two nitrogen atoms in the ring offer further opportunities for derivatization, allowing for the introduction of various substituents to modulate solubility, lipophilicity, and biological target interactions. sapub.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is a powerful tool for accelerating the discovery and development of new molecules. Advanced computational modeling will be instrumental in understanding the fundamental properties of 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone and in guiding the rational design of its derivatives.

Future computational efforts should include:

Density Functional Theory (DFT) Studies: Employing DFT to analyze the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and reactivity indices. researchgate.netscispace.commdpi.com This can help predict the most likely sites for electrophilic and nucleophilic attack and rationalize observed reactivity. scispace.comias.ac.in

Molecular Docking and Dynamics: Using molecular docking to predict the binding modes and affinities of thioxo-quinoxalinone derivatives with various biological targets, such as enzymes and receptors. nih.govnih.govnih.gov Subsequent molecular dynamics simulations can provide insights into the stability of ligand-protein complexes and the key interactions that drive binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): Applying QM/MM methods to study enzymatic reaction mechanisms involving thioxo-quinoxalinone-based inhibitors, providing a detailed understanding of their mode of action at an atomic level.

Prediction of Physicochemical and ADMET Properties: Utilizing computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis. nih.gov

Identification of Novel Biological Targets and Therapeutic Applications

Quinoxalinone derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. wisdomlib.orgresearchgate.netnih.govresearchgate.net The thioxo analog is a promising scaffold for the discovery of new therapeutic agents.

Future research should be directed towards:

Broad-Spectrum Biological Screening: Systematically screening 3,4-dihydro-3-thioxo-2(1H)-quinoxalinone and its derivatives against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, to identify novel activities.

Anticancer Drug Development: Investigating the cytotoxic effects on various cancer cell lines and exploring mechanisms of action, such as the inhibition of specific enzymes like cyclooxygenase-2 (COX-2) or lactate (B86563) dehydrogenase A (LDHA), which are implicated in cancer progression. nih.gov

Antimicrobial Agents: Evaluating activity against drug-resistant strains of bacteria and fungi. The sulfur atom may facilitate unique interactions with microbial targets not observed with oxygen-containing analogs. johnshopkins.eduresearchgate.net

Enzyme Inhibition: Targeting specific enzymes involved in disease pathogenesis. For example, quinoxalinones have been investigated as inhibitors for enzymes like apoptosis signal-regulating kinase 1 (ASK1). nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing focused libraries of derivatives to establish clear SARs, which will guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Integration into Multifunctional Materials and Devices

The unique electronic and photophysical properties of the quinoxaline core suggest that its thioxo derivatives could be valuable components in advanced materials and electronic devices. researchgate.net

Promising research directions include:

Organic Electronics: Investigating the semiconductor properties of thioxo-quinoxalinone derivatives for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The sulfur atom can influence molecular packing and charge transport properties. nih.gov

Fluorescent Sensors and Probes: Exploring the potential for these compounds to act as chemosensors for detecting specific metal ions or anions, where binding could induce a measurable change in fluorescence or color.

Corrosion Inhibitors: Building on research that shows quinoxalinones can inhibit metal corrosion, the thioxo derivatives, with their sulfur atom, may exhibit enhanced affinity for metal surfaces, offering superior protection. mdpi.com

Dye-Sensitized Solar Cells (DSSCs): Designing thioxo-quinoxalinone-based dyes for use in DSSCs, where their electronic properties could be tuned to optimize light absorption and electron transfer processes. nih.govresearchgate.net

Challenges and Opportunities in the Field of Thioxo-Quinoxalinone Research

Despite the vast potential, the field of thioxo-quinoxalinone research faces several challenges that also represent significant opportunities for innovation.

Challenge: The synthesis of thioxo-quinoxalinones can be more complex than their oxo-counterparts, sometimes requiring harsh reagents and yielding lower stability.

Opportunity: This provides an impetus to develop novel, milder, and more robust synthetic methods, contributing to the broader field of heterocyclic chemistry. mtieat.org

Challenge: The tautomeric nature of the 3-thioxo-quinoxalinone system can complicate reactivity and characterization, leading to mixtures of products.

Opportunity: A thorough investigation of the tautomeric equilibrium under various conditions can lead to selective derivatization strategies and a deeper fundamental understanding of the system's chemistry.

Challenge: The precise biological mechanism of action for many quinoxalinone derivatives remains to be fully elucidated.

Opportunity: The use of advanced chemical biology and proteomic approaches can identify specific cellular targets, paving the way for the development of highly selective and potent therapeutic agents. johnshopkins.edu

Challenge: The translation of promising in vitro results into effective in vivo applications for materials or therapeutics requires overcoming hurdles related to stability, solubility, and bioavailability.

Opportunity: This encourages interdisciplinary collaboration between chemists, biologists, and material scientists to develop effective formulation and delivery strategies, ultimately leading to practical applications.

Q & A

Q. How do reaction conditions influence the formation of quinoxalinone-based spiro-compounds?

  • Methodological Answer : Heating 3-arylacylidene derivatives with phenylhydrazine in acetic acid forms spiro-pyrazolylbenzimidazoles. Control reaction time and temperature to favor spirocyclization over side products. Confirm structures via X-ray crystallography .

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